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Compound of Interest

Cyclobutyl(phenyl)methanamine
Compound Name:

hydrochloride
CAS No.: 58271-61-7
Cat. No.: B2998108

Get Quote

Executive Summary

Cyclobutyl(phenyl)methanamine hydrochloride (CAS: 58271-61-7) is a critical
pharmacophore in medicinal chemistry, particularly valued for its restricted conformational
flexibility compared to acyclic alkyl amines.[1] It serves as a key scaffold in the development of
central nervous system (CNS) agents and cardiovascular therapeutics, including analogs of
hypertrophic cardiomyopathy (HCM) modulators.

This technical guide delineates two distinct synthesis pathways:

+ The Oxime Reduction Pathway: A robust, cost-effective route for generating racemic material

(
).

¢ The Ellman Sulfinamide Pathway: An asymmetric approach for synthesizing high-
enantiopurity (
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)-or (

)-isomers, essential for late-stage drug development.

Compound Attribute Detail

1-Cyclobutyl-1-phenylmethanamine
IUPAC Name )
hydrochloride

Common Name -Cyclobutylbenzylamine HCI

CAS (Salt) 58271-61-7

CAS (Free Base) 5244-84-8

Molecular Formula

Key Intermediate Cyclobutyl phenyl ketone (CAS: 5407-98-7)

Retrosynthetic Analysis

The synthesis hinges on the construction of the C—N bond at the benzylic position. The
cyclobutyl group introduces steric bulk, making direct nucleophilic substitution (e.g., on a
halide) prone to elimination side reactions. Therefore, reductive approaches from the
corresponding ketone are preferred.

© 2026 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2998108?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Grignard Reagents
(PhMgBr + Cyclobutanecarbonitrile)
OR

(CyclobutylMgBr + Benzonitrile)

ucleophilic Addition

Cyclobutyl Phenyl Ketone
(Key Building Block)

Condensation (NH2OH or Sulfinamide)

Intermediate Imine/Oxime/Sulfinimine
(C=N Bond Formation)

eduction & Salt Formation

Cyclobutyl(phenyl)methanamine HCI
(Target)

Figure 1: Retrosynthetic disconnection of Cyclobutyl(phenyl)methanamine.

Click to download full resolution via product page

Pathway A: Racemic Synthesis (Oxime Reduction)

This route is ideal for generating gram-to-kilogram quantities of racemic material for early-stage
screening. It prioritizes operational simplicity and high atom economy.

Step 1: Synthesis of Cyclobutyl Phenyl Ketone

Reaction Type: Grignard Addition to Nitrile

While Friedel-Crafts acylation is possible, it carries a risk of cyclobutyl ring opening or
rearrangement. The Grignard addition to a nitrile is the standard for maintaining ring integrity.

e Reagents: Benzonitrile, Cyclobutylmagnesium bromide (in THF), HCI (aqg).

¢ Protocol:
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[e]

Charge a flame-dried 3-neck flask with Benzonitrile (1.0 eq) and anhydrous THF under

o Cool to 0°C. Dropwise add Cyclobutylmagnesium bromide (1.2 eq, 1.0 M in THF) over 30
minutes.

o Allow to warm to room temperature (RT) and stir for 4 hours. The solution will turn dark
(imine magnesium salt formation).

o Hydrolysis: Cool to 0°C and carefully quench with 3M HCI. Stir vigorously for 2 hours to
hydrolyze the intermediate imine to the ketone.

o Workup: Extract with EtOAc, wash with brine, dry over

, and concentrate. Purify via vacuum distillation or silica chromatography
(Hexanes/EtOAC).

Step 2: Oxime Formation

Reaction Type: Condensation
» Reagents: Cyclobutyl phenyl ketone, Hydroxylamine hydrochloride (

), Sodium Acetate (
), Ethanol.

e Protocol:
o Dissolve Cyclobutyl phenyl ketone (1.0 eq) in Ethanol (
).
o Add

(1.5 eq) and
(2.0 eq).

o Reflux for 3—6 hours. Monitor by TLC for disappearance of ketone.
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o Concentrate ethanol, dilute with water, and extract with DCM. The oxime is often a solid
that can be recrystallized.

Step 3: Reduction to Amine

Reaction Type: Hydride Reduction
e Reagents: Lithium Aluminum Hydride (

), Anhydrous THF.

e Protocol:

[¢]

Suspend

(2.0 eq) in anhydrous THF at 0°C under Argon.

[¢]

Dropwise add a solution of the Oxime in THF. Caution: Exothermic gas evolution.

Reflux for 12 hours.

[e]

o

Fieser Workup: Cool to 0°C. Carefully add water (

mL), 15% NaOH (

mL), and water (

mL) sequentially, where
is the mass of

in grams.

o Filter the granular precipitate. Dry the filtrate (

) and concentrate to yield the free amine oil.

Step 4: Hydrochloride Salt Formation

» Protocol: Dissolve the free amine in diethyl ether. Add 4M HCI in dioxane dropwise at 0°C.
The white precipitate is filtered, washed with cold ether, and dried under vacuum.
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Pathway B: Asymmetric Synthesis (Ellman
Sulfinamide)

For drug development requiring a specific enantiomer (typically the (

)-isomer for biological activity), the Ellman auxiliary method is the industry standard, offering
high diastereoselectivity (

)

(S)-t-Bu-Sulfinamide 1. NaBH4 (Reduction)

Ti(OEt)4, THF [ (S)-N-Sulfinyl Imine 2. HCI/MeOH (Deprotection) _ [NE&FN s el
"1 (chiral Intermediate) gl (Final Product)

Figure 2: Asymmetric synthesis via Ellman Sulfinamide.

Click to download full resolution via product page

Detailed Protocol

e Condensation:

o Mix Cyclobutyl phenyl ketone (1.0 eq), (S)-(-)-tert-Butanesulfinamide (1.1 eq), and
Titanium(1V) ethoxide (2.0 eq) in THF.

o Heat to 70°C for 16 hours.

o Quench with brine, filter through Celite, and purify the N-sulfinyl imine.
» Diastereoselective Reduction:

o Dissolve the sulfinimine in THF at -48°C.

o Add L-Selectride or

(depending on desired stereochemistry;
typically favors the syn product).

o Warm to RT and quench.[2]
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o Deprotection:
o Treat the resulting sulfinamide with 4M HCI in Dioxane/MeOH.

o Precipitate the chiral amine hydrochloride salt with ether.

Analytical Characterization (Data Summary)

Test Expected Result (HCI Salt)

Appearance White to off-white crystalline solid.

Melting Point 215-220°C (Decomposition).
8.60 (br s, 3H,

), 7.45—7.30 (m, 5H, Ar-H), 4.20 (d, 1H,

1H NMR (DMSO-d6)
), 2.85 (m, 1H, Cyclobutyl-CH), 1.70-2.10 (m,

6H, Cyclobutyl-

).

Mass Spec (ESI) (Free base mass).

N Soluble in Water, Methanol, DMSQO; Insoluble in
Solubility
Ether, Hexanes.

Safety & Handling

o Cyclobutyl Reagents: Cyclobutylmagnesium bromide is air/moisture sensitive. Handle under
inert atmosphere.

e Exotherms: The Grignard formation and

reduction are highly exothermic. Use blast shields and active cooling.

o Toxicology: The target amine is a CNS-active agent. Treat as a potent compound. Use a
fume hood and proper PPE (nitrile gloves, lab coat).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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